Samarium nitrate

Description

Properties

Molecular Formula |

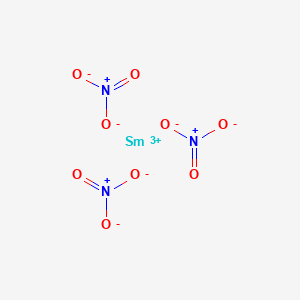

Sm(NO3)3 N3O9Sm |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

samarium(3+);trinitrate |

InChI |

InChI=1S/3NO3.Sm/c3*2-1(3)4;/q3*-1;+3 |

InChI Key |

YZDZYSPAJSPJQJ-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sm+3] |

physical_description |

Hexahydrate: White to off-white odorless crystals; [GFS Chemicals MSDS] |

Origin of Product |

United States |

Scientific Research Applications

Materials Science Applications

Laser Technology

Samarium nitrate is utilized in laser applications due to its unique dielectric properties. It is particularly effective in filter glass for neodymium-doped yttrium aluminum garnet (Nd:YAG) solid-state lasers, enhancing the optical quality and efficiency of these systems. The compound's ability to form stable titanate compounds further contributes to its utility in high-performance optical devices .

Catalyst Precursor

As a highly soluble crystalline source, this compound serves as an excellent precursor for producing ultra-high purity compounds and catalysts. Its oxidizing properties make it suitable for various chemical reactions, including the synthesis of nanoscale materials such as nanoparticles and nanopowders .

High-Temperature Applications

In high-temperature environments, this compound has been investigated for its potential in corrosion resistance and as a component in molten salts used for energy storage and transfer systems. Its stability under extreme conditions makes it valuable for applications in energy technologies .

Dental Applications

Recent studies have highlighted the effectiveness of this compound in dental treatments, particularly concerning enamel remineralization. Research indicates that this compound can precipitate on human enamel, potentially enhancing the resistance of teeth to demineralization processes associated with caries development. In clinical trials, varying concentrations of this compound were applied to enamel specimens, demonstrating significant deposition and changes in elemental composition that suggest improved acid resistance .

Case Study: Enamel Remineralization

- Objective: To assess the effect of this compound on human enamel.

- Methodology: Enamel specimens were treated with aqueous solutions of this compound at different concentrations (25% and 50%) and analyzed using energy dispersive X-ray spectroscopy (EDX).

- Results: The study found that samarium was detected on treated enamel surfaces, indicating successful deposition. The Ca/P ratio decreased significantly compared to controls, suggesting enhanced remineralization potential .

Separation Processes

This compound is also employed in separation processes, particularly in the selective extraction of rare earth elements. Research has demonstrated effective methods for separating neodymium from samarium using anion exchange techniques. This application is crucial in recycling rare earth elements from industrial waste or spent materials .

Case Study: Separation of Neodymium from Samarium

- Objective: To develop a method for separating neodymium(III) microquantities from samarium(III) macroquantities.

- Methodology: Anion exchange chromatography was utilized with different resin types to optimize separation efficiency.

- Results: The study concluded that specific resins yielded the best separation results, facilitating the recovery of valuable rare earth elements from mixed sources .

Comparison with Similar Compounds

Physical and Chemical Properties

Thermal Stability and Structural Roles

- Samarium Oxide Synthesis: Samarium nitrate decomposes to Sm₂O₃ at high temperatures, which has a melting point of 2608 K, higher than many transition metal oxides (e.g., ZnO, ~2248 K) .

- Doped Ceramics: In BaCeO₃-based ceramics, this compound introduces oxygen vacancies, enhancing ionic conductivity. Comparable gadolinium-doped systems (using Gd(NO₃)₃) show similar conductivity but require higher doping concentrations for equivalent performance .

Magnetic Behavior

This compound exhibits slight 4f-orbital electron participation in bonding, a deviation from Van Vleck paramagnetism observed in other lanthanide nitrates (e.g., La(NO₃)₃ or Nd(NO₃)₃). This unique behavior influences its use in magnetic resonance and spectroscopic studies .

Table 1: Key Physical Properties

Catalytic Efficiency

- Biginelli Reaction: this compound achieves 78–98% yields in dihydropyrimidinone synthesis under solventless conditions, significantly outperforming traditional catalysts (e.g., HCl, 20–50% yields) .

- Comparison with Cerium(IV) Ammonium Nitrate (CAN) : While CAN is a strong oxidizer in organic reactions, this compound offers better selectivity in bond-forming reactions without over-oxidation .

Table 2: Catalytic Performance

Toxicity and Environmental Impact

Mammalian Toxicity

- Acute Toxicity : The LD50 of this compound in mice is 235.2 mg/kg, with hepatic dysfunction (elevated ALT/AST enzymes) and testicular accumulation observed at ≥50 mg/kg doses .

- Comparison with ZnO Nanoparticles: Sm³⁺:ZnO NPs exhibit lower toxicity (45 mg/kg intramuscularly) than pure ZnO, which causes severe hepatic stress .

Table 3: Toxicity Profiles

Industrial and Research Utility

- Optical Materials : Sm₂O₃ from this compound enhances refractive indices in glasses, outperforming La₂O₃ or Nd₂O₃ in high-temperature stability .

- Solid Oxide Fuel Cells (SOFCs) : Sm-doped electrolytes exhibit higher conductivity (0.10–0.20 S/cm at 800°C) than Gd-doped variants due to optimal oxygen vacancy formation .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity Samarium nitrate hexahydrate in laboratory settings?

- Methodological Answer : Synthesis typically involves dissolving Samarium(III) oxide (Sm₂O₃) in concentrated nitric acid under controlled heating (60–80°C) to form this compound hexahydrate [Sm(NO₃)₃·6H₂O]. Precursor purity (>99.9%) and stoichiometric ratios are critical to avoid impurities. Post-synthesis, vacuum evaporation and recrystallization in deionized water ensure purity. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) validates crystallinity and elemental composition .

Q. What analytical techniques are recommended for characterizing the structural and chemical properties of this compound-based compounds?

- Methodological Answer : Key techniques include:

- XRD : To confirm crystalline phase and lattice parameters.

- Fourier-transform infrared spectroscopy (FTIR) : To identify nitrate (NO₃⁻) vibrational modes (~1380 cm⁻¹) and hydration states.

- Thermogravimetric analysis (TGA) : To study thermal decomposition (e.g., loss of water of crystallization at 100–200°C and nitrate decomposition above 300°C).

- Scanning electron microscopy (SEM) : To assess particle morphology and size distribution .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use NIOSH-approved respirators and nitrile gloves to prevent inhalation or dermal contact.

- Conduct experiments in fume hoods to avoid aerosol formation.

- Store in airtight containers away from reducing agents to prevent redox reactions.

- Emergency protocols: Immediate rinsing with water for eye/skin exposure and calcium gluconate gel for nitrate burns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data between this compound and other lanthanides?

- Methodological Answer : Comparative studies should account for:

- Bioavailability differences : Water-soluble this compound (log Kₛₚ = −4.2) may exhibit higher acute toxicity than insoluble oxides (e.g., Sm₂O₃).

- Dose normalization : Express doses as mg Sm³⁺/kg-body weight instead of compound mass to standardize comparisons.

- Endpoint selection : Prioritize histopathology (e.g., liver/kidney lesions) over non-specific biomarkers like body weight .

Q. What experimental design considerations are critical for evaluating the catalytic efficiency of this compound-doped oxides?

- Methodological Answer :

- Doping optimization : Use a sol-gel auto-combustion method with Sm(NO₃)₃·6H₂O and transition metal nitrates (e.g., Co(NO₃)₂) to achieve homogeneous doping (1–5 mol%).

- Activity testing : Monitor reduction reactions (e.g., 4-nitrophenol to 4-aminophenol) using UV-Vis spectroscopy at 400 nm.

- Control experiments : Compare with undoped catalysts to isolate Samarium’s role in enhancing electron transfer kinetics .

Q. How should researchers address conflicting data on this compound’s reproductive toxicity in multi-generational studies?

- Methodological Answer :

- Study replication : Conduct independent 3-generation rodent studies with isolated this compound exposure (avoiding lanthanide mixtures).

- Dose-response analysis : Test sub-NOAEL doses (e.g., <0.2 mg Sm/kg-day) to identify thresholds for developmental effects.

- Data transparency : Publish raw histopathology images and hematological data to enable meta-analysis .

Q. What advanced computational methods can predict this compound’s reactivity in novel material composites?

- Methodological Answer :

- Density functional theory (DFT) : Model Sm³⁺ coordination with nitrate ligands to predict redox potentials.

- Molecular dynamics (MD) : Simulate hydration shells around Sm³⁺ ions in aqueous solutions to understand solubility limits.

- Machine learning : Train models on existing lanthanide nitrate datasets to forecast catalytic or magnetic properties .

Data Presentation and Validation

Q. How should researchers present contradictory results in this compound toxicity studies for peer review?

- Methodological Answer :

- Transparency : Include raw data tables with individual animal responses (e.g., organ weights, serum biomarkers).

- Statistical rigor : Apply non-parametric tests (e.g., Kruskal-Wallis) if data are non-normal.

- Contextualization : Discuss confounding factors (e.g., diet composition in oral studies affecting nitrate absorption) .

Q. What validation strategies ensure reproducibility in this compound-based nanomaterial synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.